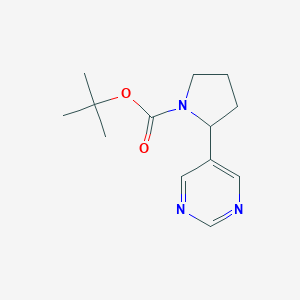
tert-Butyl 2-(pyrimidin-5-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Pyrimidinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Pyrimidinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester typically involves the reaction of pyrimidine derivatives with pyrrolidine and tert-butyl ester. One common method involves the use of 2-chloro-4-methylpyrimidine as a starting material, which undergoes a substitution reaction with pyrrolidine in the presence of a base such as lithium hexamethyldisilazide (LiHMDS) at low temperatures (0°C to room temperature) to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of readily available raw materials and streamlined reaction conditions makes it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(5-Pyrimidinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of a substituent on the pyrimidine ring with another group.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Condensation Reactions: Involves the combination of two molecules with the loss of a small molecule, such as water.
Common Reagents and Conditions
Substitution Reactions: Typically use bases like LiHMDS and solvents such as tetrahydrofuran (THF).
Oxidation Reactions: Often employ oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Use reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(5-Pyrimidinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(5-Pyrimidinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The pyrimidine ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyrimidine: A precursor used in the synthesis of 2-(5-Pyrimidinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester.
Pyrimidine Derivatives: Other compounds with similar structures and biological activities, such as imatinib, dasatinib, and nilotinib, which are used in the treatment of leukemia.
Uniqueness
What sets 2-(5-Pyrimidinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester apart is its specific combination of the pyrimidine ring with the pyrrolidine and tert-butyl ester groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-pyrimidin-5-ylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-6-4-5-11(16)10-7-14-9-15-8-10/h7-9,11H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWOSGVIRSUORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













